1,3-Dihydro-5-hydroxy-1,1,3,3-tetramethyl-2H-isoindol-2-yloxy
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Overview
Description
1,3-Dihydro-5-hydroxy-1,1,3,3-tetramethyl-2H-isoindol-2-yloxy is a chemical compound with the molecular formula C12H16NO2 It is a derivative of isoindoline, characterized by the presence of hydroxy and tetramethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-5-hydroxy-1,1,3,3-tetramethyl-2H-isoindol-2-yloxy typically involves the reaction of isoindoline derivatives with appropriate reagents under controlled conditions. One common method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid, followed by elimination of protective groups . The reaction conditions often require refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-5-hydroxy-1,1,3,3-tetramethyl-2H-isoindol-2-yloxy undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1,3-Dihydro-5-hydroxy-1,1,3,3-tetramethyl-2H-isoindol-2-yloxy has several applications in scientific research:
Biology: The compound’s derivatives have shown potential in biological assays and as probes for studying biochemical pathways.
Industry: It is utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-5-hydroxy-1,1,3,3-tetramethyl-2H-isoindol-2-yloxy involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can participate in hydrogen bonding, while the tetramethyl groups provide steric hindrance, influencing the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: This compound shares a similar core structure but differs in the presence of a nitro group and spiro configuration.
Indole derivatives: These compounds have a similar indole backbone but vary in their functional groups and substitutions.
Uniqueness
1,3-Dihydro-5-hydroxy-1,1,3,3-tetramethyl-2H-isoindol-2-yloxy is unique due to its specific combination of hydroxy and tetramethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H16NO2 |
---|---|
Molecular Weight |
206.26 g/mol |
InChI |
InChI=1S/C12H16NO2/c1-11(2)9-6-5-8(14)7-10(9)12(3,4)13(11)15/h5-7,14H,1-4H3 |
InChI Key |
IPXIPSHAQKTPAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)O)C(N1[O])(C)C)C |
Origin of Product |
United States |
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